N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE
Description
N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo-difluorophenyl group and an octahydroisoindole moiety
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2O3/c18-12-7-9(19)8-13(20)15(12)21-14(23)5-6-22-16(24)10-3-1-2-4-11(10)17(22)25/h7-8,10-11H,1-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDFVJMFLQZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves the following steps:
Formation of the Bromo-Difluorophenyl Intermediate: This step involves the bromination and fluorination of a phenyl ring to obtain the 2-bromo-4,6-difluorophenyl intermediate.
Synthesis of the Octahydroisoindole Intermediate: This step involves the cyclization of a suitable precursor to form the octahydroisoindole ring.
Coupling Reaction: The final step involves the coupling of the bromo-difluorophenyl intermediate with the octahydroisoindole intermediate under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the original compound.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE: Similar structure with a butanamide group instead of propanamide.
N~1~-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PENTANAMIDE: Similar structure with a pentanamide group instead of propanamide.
Uniqueness
The uniqueness of N1-(2-BROMO-4,6-DIFLUOROPHENYL)-3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
